REACTION_SMILES
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[C:11]([CH3:12])([CH3:13])([CH3:14])[O:15][C:16]([O:17][C:19]([CH3:20])([CH3:21])[CH3:22])=[O:18].[ClH:1].[NH2:2][CH2:3][C:4]#[C:5][CH2:6][Cl:7].[Na+:10].[O:23]1[CH2:24][CH2:25][O:26][CH2:27][CH2:28]1.[OH-:9].[OH2:8]>>[NH:2]([CH2:3][C:4]#[C:5][CH2:6][Cl:7])[C:16]([O:15][C:11]([CH3:12])([CH3:13])[CH3:14])=[O:17]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)OC(=O)OC(C)(C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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NCC#CCCl
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
|
Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1COCCO1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
O
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Name
|
|
Type
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product
|
Smiles
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CC(C)(C)OC(=O)NCC#CCCl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |